molecular formula C10H10O3 B1339594 4-(1,3-Dioxolan-2-yl)benzaldehyde CAS No. 40681-88-7

4-(1,3-Dioxolan-2-yl)benzaldehyde

Cat. No. B1339594
CAS RN: 40681-88-7
M. Wt: 178.18 g/mol
InChI Key: XXTKORQHKOYXIH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that yield various functionalized products. For instance, the synthesis of poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate] was achieved by polymerizing the monomer prepared from glycidyl methacrylate and benzaldehyde using benzoyl peroxide as an initiator . Similarly, other research has focused on synthesizing azo-benzoic acids and their precursors, which involve benzaldehyde derivatives as key intermediates . These syntheses are typically characterized by spectroscopic methods such as NMR, IR, and mass spectrometry to confirm the structures of the synthesized compounds.

Molecular Structure Analysis

The molecular structures and geometries of compounds related to 4-(1,3-Dioxolan-2-yl)benzaldehyde have been optimized using computational methods such as density functional theory (DFT) with B3LYP functional and 6-31G(d) basis set . These studies provide insights into the electronic structure and potential reactivity of the compounds.

Chemical Reactions Analysis

The chemical behavior of related compounds in solution has been studied, revealing phenomena such as acid-base dissociation and azo-hydrazone tautomerism. The extent of these equilibria is influenced by factors such as solvent composition and pH . These findings are crucial for understanding the reactivity and stability of such compounds under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as their thermal stability and degradation patterns, have been investigated using techniques like thermogravimetric analysis, differential scanning calorimetry, and spectroscopic methods . For example, the thermal degradation of poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate] has been studied, revealing that degradation up to 270 °C primarily yields the monomer, while further degradation leads to a variety of volatile products .

Scientific Research Applications

“4-(1,3-Dioxolan-2-yl)benzaldehyde” is a chemical compound with the molecular formula C10H10O3 . It is a colorless solid that is soluble in most organic solvents. While specific applications in scientific research are not readily available, compounds of this nature are often used in various research fields, such as organic chemistry, analytical chemistry, and biochemistry.

  • Organic Synthesis : This compound can serve as a building block in the synthesis of various organic compounds . It can be used to create complex molecules in research and industrial applications .

  • Pharmaceuticals : It can be used in the production of pharmaceuticals . The specific drugs or treatments it contributes to would depend on the exact context and other compounds involved .

  • Dyes : This compound can be used in the production of dyes . Its chemical structure could contribute to the color or other properties of the dye .

  • Perfumes : It can be used in the production of perfumes . Its aromatic properties could contribute to the scent of the perfume .

  • Food and Cosmetic Industries : It is commonly used as a flavoring agent and fragrance in the food and cosmetic industries .

  • Industrial Solvent : It is commonly employed as an industrial solvent . It can be used to dissolve other substances during the manufacturing process .

  • Chemical Research : This compound is often used in chemical research, particularly in the field of organic chemistry . It can be used as a reagent or intermediate in the synthesis of other complex organic compounds .

  • Material Science : In material science, it could potentially be used in the synthesis of new materials with unique properties .

  • Environmental Science : It could be used in environmental science research, particularly in studies related to pollution and contamination .

  • Biochemistry : In biochemistry, it could be used in the study of various biological processes and phenomena .

  • Agriculture : It could potentially be used in the development of new pesticides or fertilizers .

  • Energy : In the energy sector, it could potentially be used in the development of new energy storage materials or catalysts .

Safety And Hazards

4-(1,3-Dioxolan-2-yl)benzaldehyde is toxic if ingested or inhaled and can cause skin and eye irritation . It should be handled with caution. The safety information pictograms indicate that it is a warning (GHS07) .

properties

IUPAC Name

4-(1,3-dioxolan-2-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-4,7,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXTKORQHKOYXIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701300248
Record name 4-(1,3-Dioxolan-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701300248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3-Dioxolan-2-yl)benzaldehyde

CAS RN

40681-88-7
Record name 4-(1,3-Dioxolan-2-yl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40681-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1,3-Dioxolan-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701300248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1,3-dioxolan-2-yl)benzaldehyde
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Synthesis routes and methods I

Procedure details

To a tetrahydrofuran (100 mL) solution of 2-(4-bromo-phenyl)-1,3-dioxolane (8 g, 34.9 mmol) was added dropwise n-butyl lithium (19.6 mL, 2.67 M hexane solution, 52.4 mmol) at −78° C. After 1 hour of stirring at −78° C., N-formylmorpholine (4.42 g, 38.4 mmol) was added to the mixture, and stirred for 3 hours at the same temperature. This mixture was partitioned into diethyl ether and water. The organic layer was separated, washed with saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate, and filtered. The filtrate was concentrated under a reduced pressure to obtain the title compound (6.3 g). This compound was used in the subsequent reaction without being purified.
Quantity
4.42 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
19.6 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To 134 g of terephthalaldehyde and 62 g of ethylene glycol, was added 400 mL of toluene, and then was added thereto 2 g of p-toluenesulfonic acid, to conduct dehydration reaction under azeotropic conditions. After the time when the reaction of water stopped in the reaction, the reaction liquid was heated under reflux for another 2 hours, followed by cooling. The resultant reaction liquid was poured into an aqueous sodium bicarbonate solution. The organic phase was concentrated, and then purified by silica gel column chromatography (yield amount 122 g, and yield 68.5%).
Quantity
134 g
Type
reactant
Reaction Step One
Quantity
62 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
AR Bhat, F Athar, RL Van Zyl, CT Chen… - Chemistry & …, 2008 - Wiley Online Library
A novel series of 4‐substituted 1‐{[4‐(10,15,20‐triphenylporphyrin‐5‐yl)phenyl]methylidene}thiosemicarbazide, 4a–4n, was synthesized in 9–21% yield by the condensation of 4‐(10,15…
Number of citations: 20 onlinelibrary.wiley.com
RL Blankespoor, RP Smart, ED Batts… - The Journal of …, 1995 - ACS Publications
The facile production of acid sensitive aldehydes and ketones via photochemical intramolecular ó-hydrogen atom transfer in1-alkoxy-and l-(benzyloxy)-9, 10-anthraquinones (1) was …
Number of citations: 32 pubs.acs.org
K Gräf, T Körzdörfer, S Kümmel… - New Journal of Chemistry, 2013 - pubs.rsc.org
We report the synthesis of meso-ethynylphenyl BODIPYs and compare their properties with the corresponding meso-phenyl derivatives. Both types of BODIPYs carry a 2-cyano-3-acrylic …
Number of citations: 35 pubs.rsc.org
Y Yang, K Li, SH Nam, S Yin… - Light-Emitting Diodes …, 2005 - spiedigitallibrary.org
Highly luminous polymers have been successfully prepared by copolymerization of various arylene vinylene units. Among the copolymers synthesized, poly(phenylene vinylene) (PPV) …
Number of citations: 7 www.spiedigitallibrary.org
M Iinuma, K Moriyama, H Togo - European Journal of Organic …, 2014 - Wiley Online Library
Various benzylic and aliphatic alcohols were smoothly oxidized to the corresponding aromatic aldehydes and ketones as well as aliphatic ketones by treatment with 1‐acetoxy‐5‐nitro‐1…
CL Sun, J Li, XZ Wang, R Shen, S Liu, JQ Jiang, T Li… - Chem, 2019 - cell.com
The rational design of two-photon absorption (2PA) organic dyes with 2PA cross-section (δ) values tunable by mild stimuli under physiological conditions remains a challenge. Using a …
Number of citations: 44 www.cell.com
PJ Waller - 2019 - escholarship.org
Chapter 1: Linking small organic molecules into an extended solid typically generates amorphous, disordered polymer. The introduction of order into such a material is of interest …
Number of citations: 3 escholarship.org
K Gräf, T Körzdörfer, S Kümmel… - Light Harvesting using … - epub.uni-bayreuth.de
We synthesised meso-ethynylphenyl BODIPYs with and without donor-antenna groups from an aliphatic aldehyde and the corresponding meso-phenyl BODIPYs from an aromatic …
Number of citations: 5 epub.uni-bayreuth.de
S Imai, H Togo - Tetrahedron, 2016 - Elsevier
Various primary and secondary benzylic alcohols were efficiently oxidized to aromatic aldehydes and aromatic ketones with iodic acid in DMF at 60 C for 2 h and with iodic acid in the …
Number of citations: 22 www.sciencedirect.com
WS Perkins - 2017 - search.proquest.com
Graphene nanoribbons (GNRs), nanometer wide strips of graphene with extraordinary electronic and physical properties, represent the cutting edge of post-silicon electronics …
Number of citations: 1 search.proquest.com

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